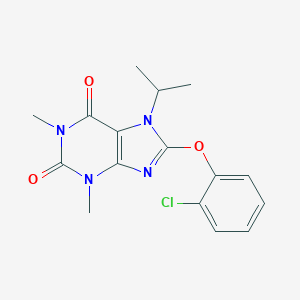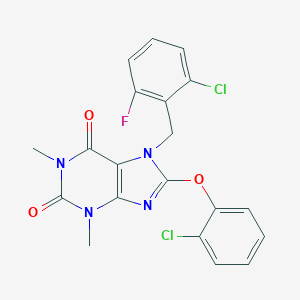![molecular formula C27H34N2O5S B300470 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B300470.png)
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide, also known as ADMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ADMA is a selective inhibitor of protein arginine N-methyltransferase 1 (PRMT1), which is an enzyme that plays a crucial role in various biological processes, including gene expression, DNA repair, and signal transduction.
作用機序
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide exerts its inhibitory effect on PRMT1 by binding to the active site of the enzyme and blocking its activity. PRMT1 is responsible for the methylation of arginine residues in histones, which plays a crucial role in the regulation of gene expression. By inhibiting PRMT1, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide can alter the methylation pattern of histones and modulate gene expression.
Biochemical and Physiological Effects
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Moreover, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity towards PRMT1, which allows for the specific inhibition of the enzyme without affecting other methyltransferases. Moreover, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide has been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one of the limitations of using 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide is its relatively low potency compared to other PRMT1 inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the research on 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide. One of the areas of interest is the development of more potent PRMT1 inhibitors based on the structure of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide. Moreover, the potential role of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, warrants further investigation. Additionally, the use of 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide in combination with other cancer therapies may enhance its efficacy and reduce the risk of drug resistance.
合成法
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The first step involves the conversion of 2,4-dimethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 1-adamantylamine to form the corresponding amide. The amide is further reacted with methanesulfonyl chloride to introduce the methylsulfonyl group. Finally, the resulting intermediate is reacted with 2,4-dimethoxyaniline to form 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide.
科学的研究の応用
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied in the field of cancer research due to its ability to inhibit PRMT1, which is overexpressed in various types of cancer. Studies have shown that 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Moreover, 2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide has also been investigated for its potential role in neurodegenerative diseases, such as Alzheimer's disease, where PRMT1 has been implicated in the pathogenesis of the disease.
特性
製品名 |
2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide |
|---|---|
分子式 |
C27H34N2O5S |
分子量 |
498.6 g/mol |
IUPAC名 |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H34N2O5S/c1-33-23-8-9-24(25(13-23)34-2)28-26(30)17-29(35(3,31)32)22-6-4-21(5-7-22)27-14-18-10-19(15-27)12-20(11-18)16-27/h4-9,13,18-20H,10-12,14-17H2,1-3H3,(H,28,30) |
InChIキー |
KKOMJUUHJGSBNO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate](/img/structure/B300391.png)




![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)





